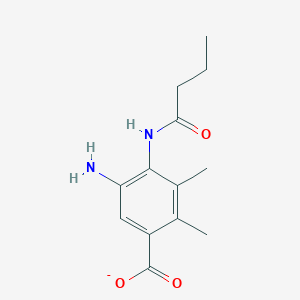
1-(2,3-Difluorophenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the butane chain
准备方法
Synthetic Routes and Reaction Conditions
1-(2,3-Difluorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1-(2,3-Difluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-(2,3-Difluorophenyl)butan-1-one or 1-(2,3-Difluorophenyl)butanoic acid.
Reduction: 1-(2,3-Difluorophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2,3-Difluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 1-(2,3-Difluorophenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired effects.
相似化合物的比较
1-(2,3-Difluorophenyl)butan-1-ol can be compared with other fluorinated alcohols and phenyl derivatives:
1-(2,4-Difluorophenyl)butan-1-ol: Similar structure but with fluorine atoms at different positions, which can affect its chemical reactivity and biological activity.
1-(2,3-Difluorophenyl)ethanol: Shorter carbon chain, which may influence its physical properties and applications.
1-(2,3-Difluorophenyl)propan-1-ol: Intermediate chain length, offering a balance between the properties of the butanol and ethanol derivatives.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
属性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
1-(2,3-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3 |
InChI 键 |
DPIOQPPIEPRLOH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=C(C(=CC=C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



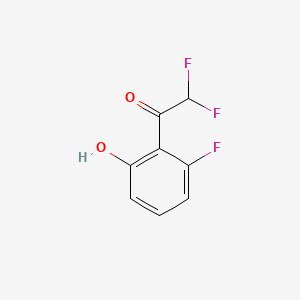
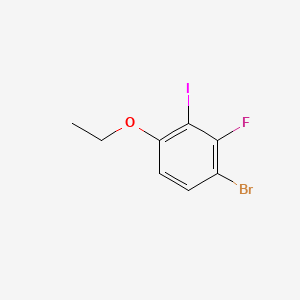
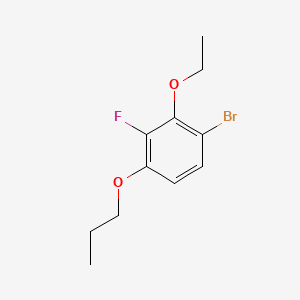
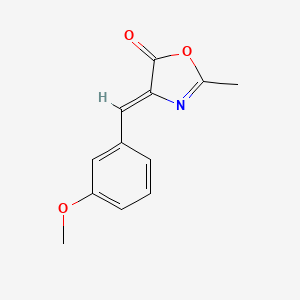
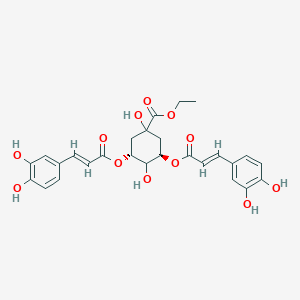
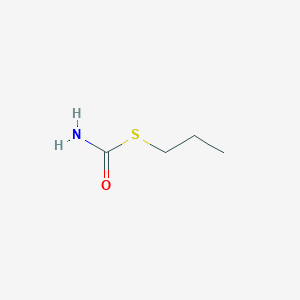
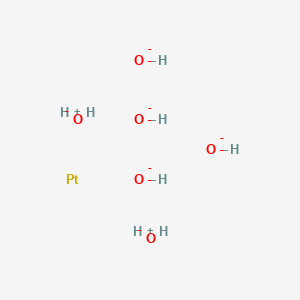
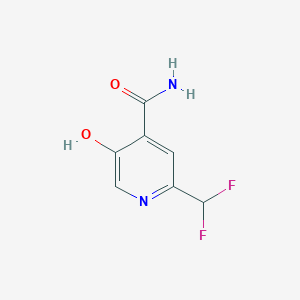
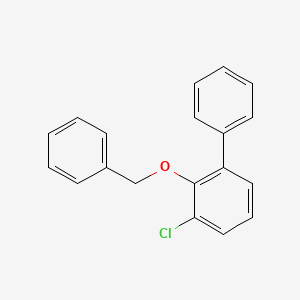
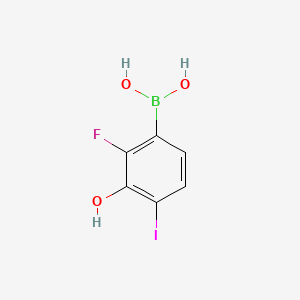
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)
